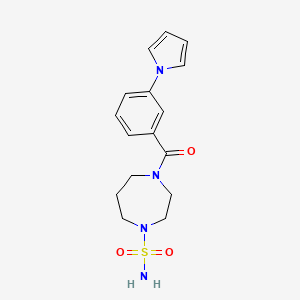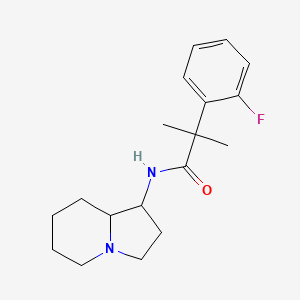![molecular formula C12H10ClN3OS B7573951 6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research. It is a benzoxazole derivative that exhibits potent biological activity and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. It also exhibits antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole exhibits potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also exhibits anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, it has been shown to exhibit neuroprotective activity and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole in lab experiments include its potent biological activity, high yield of synthesis, and simple purification techniques. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole. These include further studies to understand its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields of scientific research. Additionally, it can be studied for its potential use in combination therapy with other drugs to enhance its biological activity and reduce potential toxicity. Furthermore, it can be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is a benzoxazole derivative that exhibits potent biological activity and has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method is simple, and it exhibits potent antitumor and antibacterial activity. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand its mechanism of action and explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole involves the reaction of 2-amino-5-chlorobenzoxazole with 1-methylimidazole-2-thiol in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through simple purification techniques.
Applications De Recherche Scientifique
6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole has been studied for its potential applications in various fields of scientific research. It exhibits potent antitumor activity and has been shown to inhibit the growth of human cancer cells in vitro and in vivo. It also exhibits antibacterial activity against a wide range of bacterial strains, including drug-resistant strains. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
6-chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-16-5-4-14-11(16)7-18-12-15-9-3-2-8(13)6-10(9)17-12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGIAYUKQGSTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CSC2=NC3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)

![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)
![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![8-Methyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7573926.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)